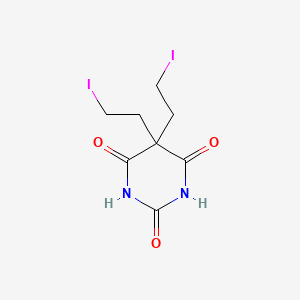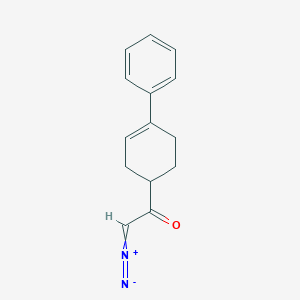
2-Diazo-1-(4-phenylcyclohex-3-en-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diazo-1-(4-phenylcyclohex-3-en-1-yl)ethanone is an organic compound featuring a diazo group attached to a cyclohexene ring with a phenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazo-1-(4-phenylcyclohex-3-en-1-yl)ethanone can be achieved through a Diels-Alder reaction. This involves the reaction of a diene with a dienophile to form the cyclohexene ring. The diazo group can be introduced through diazo transfer reactions, where a carbon acid reacts with tosyl azide in the presence of a weak base like triethylamine or DBU .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures for handling diazo compounds, which can be explosive.
Analyse Chemischer Reaktionen
Types of Reactions
2-Diazo-1-(4-phenylcyclohex-3-en-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the diazo group into other functional groups.
Substitution: The diazo group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the diazo group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2-Diazo-1-(4-phenylcyclohex-3-en-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It can be used in the production of polymers and other materials with specific properties
Wirkmechanismus
The mechanism of action of 2-Diazo-1-(4-phenylcyclohex-3-en-1-yl)ethanone involves the diazo group, which can act as a source of nitrogen gas upon decomposition. This can lead to the formation of reactive intermediates that can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazomethane: A simpler diazo compound with similar reactivity.
Ethyl diazoacetate: Another diazo compound used in organic synthesis.
Diazirines: Compounds with a similar diazo group but different structural properties.
Uniqueness
2-Diazo-1-(4-phenylcyclohex-3-en-1-yl)ethanone is unique due to its specific structure, which combines a diazo group with a cyclohexene ring and a phenyl substituent.
Eigenschaften
CAS-Nummer |
50464-38-5 |
|---|---|
Molekularformel |
C14H14N2O |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
2-diazo-1-(4-phenylcyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C14H14N2O/c15-16-10-14(17)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-6,10,13H,7-9H2 |
InChI-Schlüssel |
AGMLLTCDIJQRIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=CCC1C(=O)C=[N+]=[N-])C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


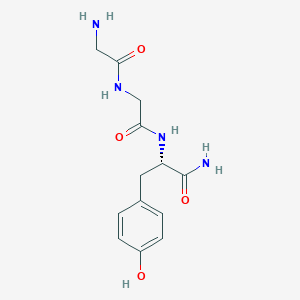
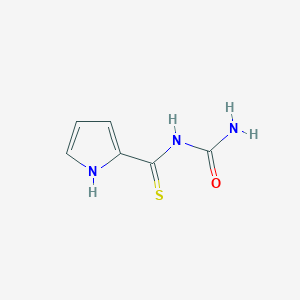
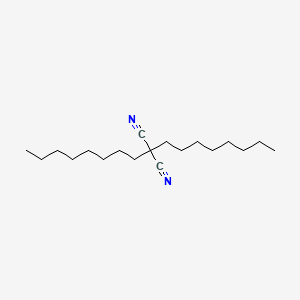
![(2S)-2-[(3,6,7-Trimethoxyphenanthren-9-yl)methyl]pyrrolidine](/img/structure/B14670316.png)
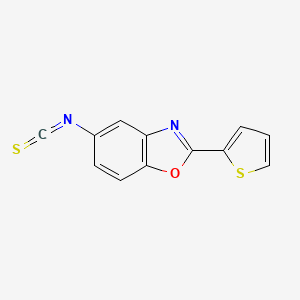
![bis[[1,4a-Dimethyl-7-(1-methylethyl)tetradecahydrophenanthryl]methyl] phthalate](/img/structure/B14670347.png)
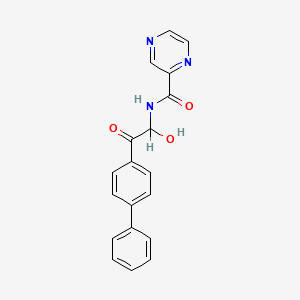
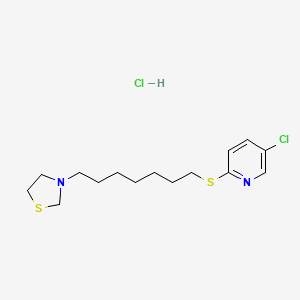
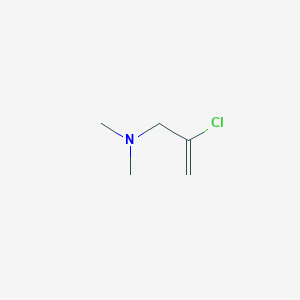
![2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazole](/img/structure/B14670372.png)
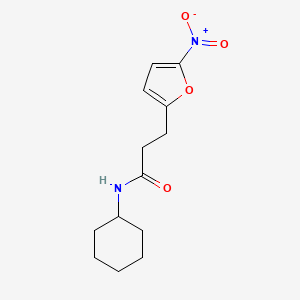
![4-{3-[2-(Phenoxymethyl)phenyl]propyl}morpholine](/img/structure/B14670378.png)

